![molecular formula C13H14N2O2S B2414747 2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-67-6](/img/structure/B2414747.png)
2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
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Overview
Description
The compound “2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole” is a complex organic molecule that contains several different functional groups, including a pyrrolidine ring, a dioxino ring, and a benzothiazole ring . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidin-1-yl derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds have been optimized from previously reported pyrrolidine derivatives and have shown potential in modifying the pharmacokinetic profile .
Antioxidant Activity
Some pyrrolidin-2-one derivatives, which share a similar structure with the compound , have shown antioxidant activity . This suggests potential antioxidant applications for “2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole”.
Anticancer Activity
Pyrrolidin-2-one derivatives have been associated with anticancer activity . This suggests that “2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole” may also have potential applications in cancer treatment.
Antimicrobial Activity
Pyrrolidin-2-one derivatives have demonstrated antimicrobial activity . This indicates that “2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole” could potentially be used in the development of new antimicrobial agents.
Neurogenic and Non-neurogenic Human Cancers
The compound has potential applications in the treatment of neurogenic and non-neurogenic human cancers. TrkA/B/C, known to drive tumorigenesis and metastatic potential in a wide range of these cancers, could be explored in vivo with suitable positron emission tomography (PET) radioligands .
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-4-15(3-1)13-14-9-7-10-11(8-12(9)18-13)17-6-5-16-10/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUNXUAPHYSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
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